
4-((3-Azidoazetidin-1-yl)methyl)benzonitrile
Overview
Description
4-((3-Azidoazetidin-1-yl)methyl)benzonitrile (4-Azido-MBN) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is an azide-containing compound that is classified as a nitrile, and it has several unique properties that make it suitable for use in a wide range of laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Synthesis of HIV-1 Inhibitors : Compounds structurally related to "4-((3-Azidoazetidin-1-yl)methyl)benzonitrile" have been utilized in the synthesis of diarylpyrimidine derivatives, which are important intermediates in developing HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015). This highlights the compound's potential application in creating antiviral medications.
Antimycobacterial Activity : A synthesis strategy involving palladium-catalyzed C-C Suzuki coupling was used to create benzonitrile/nicotinonitrile-based s-triazines. These compounds displayed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting a starting point for developing new antimycobacterial agents (Amit B. Patel et al., 2014).
HCV Inhibition : Derivatives of benzonitrile have been explored for their antiviral activity against Hepatitis C Virus (HCV), identifying compounds that block HCV replication by acting on the HCV entry stage. This indicates the potential of structurally related compounds in antiviral research (Xin-bei Jiang et al., 2020).
Antimicrobial and Anticancer Research
Antibacterial and Antifungal Activity : Compounds featuring azetidinone and thiazolidinone rings synthesized from chalcone derivatives have shown antimicrobial activity against various bacterial and fungal strains. This suggests the utility of such compounds in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antitumor Activity : Research on thiazole-pyridine anchored NNN donor compounds and their cobalt(II) complexes has demonstrated in vitro antitumor activity against U937 cancer cells. These findings emphasize the potential of compounds with similar structural features in anticancer research (Pradip K. Bera et al., 2021).
properties
IUPAC Name |
4-[(3-azidoazetidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-5-9-1-3-10(4-2-9)6-16-7-11(8-16)14-15-13/h1-4,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHVOCMEBWDNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






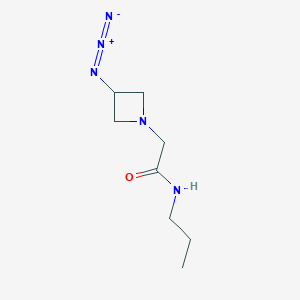
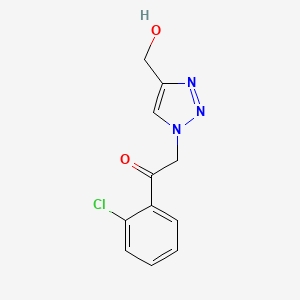

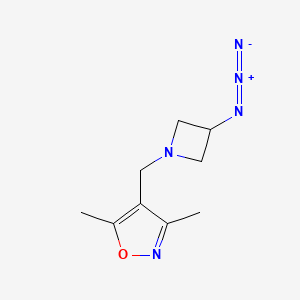
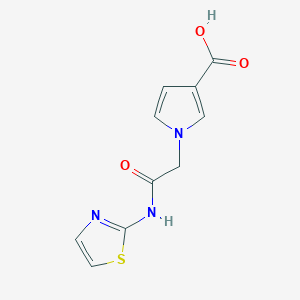
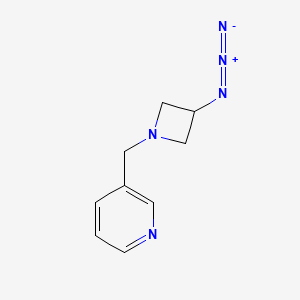
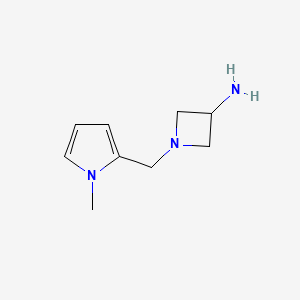
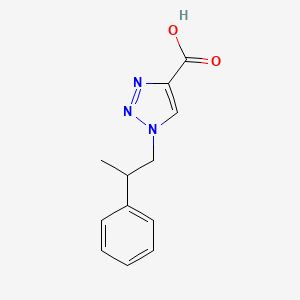

![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)
